N-Methyl-3-(phenylthio)-1-propanamine hydrochloride
Description
N-Methyl-3-(phenylthio)-1-propanamine hydrochloride is a secondary amine hydrochloride derivative characterized by a phenylthio (-S-C₆H₅) group attached to the propane backbone. Its molecular formula is C₉H₁₄ClNS (exact mass: 203.054 g/mol), with a sulfur atom linking the phenyl group to the propanamine chain .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-methyl-3-phenylsulfanylpropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS.ClH/c1-11-8-5-9-12-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCESALWCJQJVQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCSC1=CC=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-3-(phenylthio)-1-propanamine hydrochloride typically involves the reaction of N-methyl-3-chloropropanamine with thiophenol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the phenylthio group. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. This can include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-3-(phenylthio)-1-propanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The compound can be reduced to remove the phenylthio group, yielding N-methylpropanamine.
Substitution: The amine group can participate in substitution reactions with electrophiles, forming new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: N-methylpropanamine.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
Organic Synthesis
N-Methyl-3-(phenylthio)-1-propanamine hydrochloride serves as an intermediate in the production of pharmaceuticals and specialty chemicals. Its unique structural characteristics enable it to facilitate the synthesis of complex molecules .
Biological Research
The compound has been investigated for its potential as an enzyme inhibitor and in modulating protein interactions. Studies have shown that it interacts with specific molecular targets, influencing various biological effects. These interactions are crucial for understanding its pharmacological properties and potential therapeutic applications .
Medicinal Chemistry
Research into this compound has revealed its role in the development of antidepressants and other therapeutic agents. Its ability to modulate enzyme activities makes it a candidate for further investigation in drug design .
Case Studies
Several studies have explored the applications of this compound:
- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential use in treating metabolic disorders.
- Pharmaceutical Development : The compound has been utilized as a precursor in synthesizing novel antidepressants, showcasing its relevance in drug discovery efforts.
Mechanism of Action
The mechanism of action of N-Methyl-3-(phenylthio)-1-propanamine hydrochloride involves its interaction with specific molecular targets. The phenylthio group can engage in hydrophobic interactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Differences
Key Observations:
Substituent Chemistry: The phenylthio group in the target compound replaces oxygen-based linkages (e.g., phenoxy in fluoxetine or naphthyloxy in duloxetine). Duloxetine and fluoxetine contain aromatic oxygen-linked groups, which are critical for serotonin/norepinephrine reuptake inhibition .
Stereochemistry :
- Duloxetine exists as the (R)-enantiomer, which is essential for its SNRI activity . The target compound’s stereochemical configuration is unspecified in the evidence.
Pharmacological Targets: Compounds with phenoxy/naphthyloxy groups (e.g., duloxetine, fluoxetine) target monoamine transporters. Thioether-containing compounds may exhibit distinct binding affinities due to sulfur’s electronegativity and steric effects.
Physicochemical Properties
Table 2: Physical and Chemical Properties
Notes:
Biological Activity
N-Methyl-3-(phenylthio)-1-propanamine hydrochloride, a compound with the molecular formula C10H15NS and a molecular weight of approximately 181.29 g/mol, has garnered attention in various fields of biological and medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, applications, and relevant research findings.
Chemical Structure and Properties
The compound features a propanamine backbone with a methyl group and a phenylthio substituent, which significantly influences its reactivity and biological properties. The presence of the phenylthio group is particularly noteworthy as it can modulate interactions with biological targets, including enzymes and receptors.
Structural Comparison
To better understand the unique properties of N-Methyl-3-(phenylthio)-1-propanamine, it is useful to compare it with structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-(Phenylsulfanyl)-1-propanamine | Contains a sulfanyl group | Different reactivity due to sulfur atom |
| 3-(4-Fluorophenyl)propan-1-amine | Fluorine substituent | Enhanced lipophilicity |
| 3-(4-Chlorophenoxy)propan-1-amine | Chlorine substituent | Altered reactivity due to electronegative halogen |
Enzyme Inhibition
Research indicates that N-Methyl-3-(phenylthio)-1-propanamine exhibits significant enzyme inhibition capabilities. It interacts with specific enzymes, potentially altering their activity. This property is crucial for developing therapeutic agents targeting various diseases.
Modulation of Protein Interactions
The compound has been shown to influence protein interactions, which can lead to diverse biological effects. These interactions are critical for understanding its pharmacological properties and potential therapeutic applications.
Case Studies and Research Findings
Several studies have explored the biological activities of N-Methyl-3-(phenylthio)-1-propanamine:
- Enzyme Interaction Studies : In vitro assays demonstrated that the compound effectively inhibits certain enzyme activities, leading to altered cellular processes. This was particularly evident in studies focusing on metabolic enzymes involved in drug metabolism.
- Cell Proliferation Assays : The compound has been tested against various cancer cell lines, showing potential antiproliferative effects. For instance, it exhibited significant activity against Hela and A549 cell lines, indicating its potential as an anticancer agent.
- Antimicrobial Activity : Preliminary studies suggest that N-Methyl-3-(phenylthio)-1-propanamine may possess antimicrobial properties, although further research is needed to elucidate its efficacy against specific pathogens.
The mechanism by which N-Methyl-3-(phenylthio)-1-propanamine exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound binds to active sites on enzymes, preventing substrate access and inhibiting catalytic activity.
- Disruption of Protein-Protein Interactions : By modulating interactions between proteins, the compound can influence signaling pathways critical for cell survival and proliferation.
Q & A
Q. What are the validated synthetic routes for N-Methyl-3-(phenylthio)-1-propanamine hydrochloride, and how can purity be optimized?
Methodological Answer: Synthesis typically involves nucleophilic substitution or thiol-amine coupling. For example, reacting 3-chloro-N-methylpropanamine with thiophenol in the presence of a base (e.g., triethylamine) under anhydrous conditions, followed by HCl neutralization . Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and monitoring via HPLC (C18 column, UV detection at 254 nm) to ensure <0.5% impurities . Pharmacopeial standards recommend ≥99% purity for analytical reference materials .
Q. How should researchers validate the structural identity of this compound?
Methodological Answer: Combine spectroscopic techniques:
- 1H/13C NMR : Confirm the methylamino group (δ ~2.3 ppm, singlet) and phenylthio moiety (aromatic protons δ ~7.2–7.4 ppm) .
- Mass Spectrometry (MS) : ESI-MS should show [M+H]+ at m/z 226.1 (calculated for C10H16NSCl).
- FT-IR : Detect N–H stretches (~3300 cm⁻¹) and C–S bonds (~680 cm⁻¹) . Cross-reference with published spectra of analogous compounds (e.g., Atomoxetine HCl) .
Advanced Research Questions
Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?
Methodological Answer: Contradictions often arise from moisture sensitivity or light-induced degradation. Design accelerated stability studies:
- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks, monitoring degradation via HPLC. Compare with pharmacopeial guidelines for hydrolytic stability .
- Light Exposure : Use ICH Q1B guidelines with UV/visible light (1.2 million lux hours), analyzing photodegradants via LC-MS .
- Contradiction Resolution : If data conflicts (e.g., stability in acidic vs. alkaline buffers), use kinetic modeling (Arrhenius plots) to extrapolate shelf-life under controlled conditions .
Q. How can enantiomeric impurities be quantified during asymmetric synthesis of this compound?
Methodological Answer: Chiral chromatography is critical. Use a Chiralpak AD-H column (amylose tris(3,5-dimethylphenylcarbamate)) with a mobile phase of hexane:isopropanol (90:10, 0.1% diethylamine). Detect enantiomers at 220 nm, with resolution (Rs) >2.0 . For trace impurities (<0.1%), employ chiral SFC-MS with a limit of quantification (LOQ) of 0.05% .
Q. What methodologies are recommended for impurity profiling in batch-to-batch analysis?
Methodological Answer:
- HPLC-DAD/ELSD : Use a gradient method (0.1% TFA in water/acetonitrile) to separate process-related impurities (e.g., unreacted thiophenol or N-methylpropanamine) .
- LC-HRMS : Identify unknown impurities (e.g., dimerization byproducts) via exact mass and fragmentation patterns .
- Reference Standards : Cross-validate against USP/EP impurity standards (e.g., Atomoxetine Impurity D) .
Experimental Design Considerations
Q. How should researchers design dose-response studies for in vivo pharmacological assays?
Methodological Answer:
- Dose Range : Start with 1–50 mg/kg (based on fluoxetine analogs ), adjusting for bioavailability differences.
- Control Groups : Include saline and structurally related controls (e.g., N-methyl-3-(phenoxy)-propanamine HCl) to isolate thioether-specific effects .
- Endpoint Analysis : Use behavioral assays (e.g., forced swim test) paired with plasma LC-MS to correlate exposure with efficacy .
Data Contradiction Analysis
Q. How to address discrepancies in reported logP values for this compound?
Methodological Answer: Discrepancies may stem from measurement techniques (shake-flask vs. HPLC-derived logP). Validate experimentally:
- Shake-Flask Method : Partition between octanol and phosphate buffer (pH 7.4), analyze via UV spectrophotometry .
- Computational Prediction : Compare ACD/Labs Percepta predictions with experimental data . If contradictions persist (e.g., predicted logP 3.2 vs. measured 2.8), investigate ionization effects or aggregation .
Reference Standards & Pharmacopeial Compliance
Q. Which pharmacopeial guidelines apply to the analytical validation of this compound?
Methodological Answer: Follow USP <621> for chromatography and <1225> for method validation. Key parameters:
- Specificity : Resolve all peaks with Rs >2.0 .
- Accuracy : Spike recovery (98–102%) using certified reference materials (e.g., Atomoxetine HCl ).
- Robustness : Test pH (±0.2), column temperature (±5°C), and flow rate (±10%) variations .
Advanced Analytical Techniques
Q. What role does X-ray crystallography play in resolving stereochemical ambiguities?
Methodological Answer: Single-crystal X-ray diffraction confirms absolute configuration, critical for enantiopure synthesis. For example, compare with (R)-Tomoxetine HCl (CCDC deposition 1443202) to validate spatial arrangement .
Q. How can NMR relaxation experiments improve structural dynamics understanding?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
